1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone - 2034614-14-5

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

Catalog Number: EVT-2860319
CAS Number: 2034614-14-5
Molecular Formula: C11H19NO3
Molecular Weight: 213.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Compound Description: This compound is a synthetic intermediate containing a nitrogen-containing heterocycle and a borate ester group. It serves as a building block in organic synthesis, particularly in reactions like the Suzuki reaction. []
  • Relevance: This compound shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound is a boric acid ester intermediate with a benzene ring. It's also used as a building block in organic synthesis. []
  • Relevance: While not directly containing a pyrrolidine ring, this compound's use as a synthetic intermediate in similar reactions to 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suggests potential synthetic routes for creating compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound is another boric acid ester intermediate containing both a benzene ring and a pyrrolidine ring directly attached to the carbonyl group. []
  • Relevance: This compound's structure, particularly the pyrrolidine ring directly linked to a carbonyl group, makes it structurally similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

  • Compound Description: 4-MPHP is a cathinone derivative classified as a new psychoactive substance (NPS). []
  • Relevance: The presence of the pyrrolidine ring attached to the alkyl chain in 4-MPHP is a structural feature shared with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP)

  • Compound Description: α-PiHP is another cathinone derivative identified as a new psychoactive substance (NPS). []
  • Relevance: Similar to 4-MPHP, α-PiHP also contains a pyrrolidine ring attached to the alkyl chain, linking it structurally to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

1-[2-(5-tert-Butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

  • Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic for diabetes. [, ]
  • Relevance: The core structure of LC15-0133 features a pyrrolidine ring, highlighting the prevalence of this structural motif in various pharmacologically active compounds, including 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. [, ]

(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound exhibits a pyrrolidine ring directly connected to a carbonyl group, with a hydroxyl and methoxy group on the phenyl ring. []
  • Relevance: The pyrrolidine-carbonyl structure is also present in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

3‐hydroxy‐2‐(4‐(pyrrolidin‐1‐yl)phenyl)benzo[g]quinolin‐4(1H)‐one (PBQ)

  • Compound Description: PBQ is a ratiometric fluorescent probe that functions based on excited-state intramolecular proton transfer (ESIPT). []
  • Relevance: PBQ shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, demonstrating the versatility of this structural motif in different chemical applications. []

3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl] cyclobut-3-ene-1,2-dione hydrate

  • Compound Description: This compound contains two pyrrolidine rings attached to a cyclobutene ring. []
  • Relevance: Although structurally distinct from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, the presence of multiple pyrrolidine rings suggests potential synthetic strategies and modifications applicable to the target compound. []

1‐[3‐(4‐Arylpiperazin‐1‐yl)‐2‐hydroxypropyl]‐pyrrolidin‐2‐one

  • Compound Description: This group of compounds shows anti-arrhythmic, hypotensive, and α-adrenolytic activity. The presence of the piperazine ring and a hydroxy group in the propyl chain are important for their activity. [, ]
  • Relevance: The pyrrolidin-2-one ring structure in these compounds is similar to the pyrrolidine ring present in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, suggesting possible bioisosteric replacements or modifications. [, ]

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This compound acts as a potent and selective FLT3 inhibitor with potential in treating FLT3-ITD-positive acute myeloid leukemia (AML). []
  • Relevance: It shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, highlighting this ring's presence in compounds targeting diverse therapeutic areas. []

(5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone

  • Compound Description: This family of compounds acts as a sodium channel blocker and possesses anticonvulsant activity. []
  • Relevance: This compound shares the pyrrolidine ring and its connection to a carbonyl group with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, indicating a possible scaffold for exploring similar biological activity. []

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: This compound is a PET imaging agent for monoacylglycerol lipase (MAGL), playing a crucial role in endocannabinoid and inflammatory signaling. []
  • Relevance: The presence of the pyrrolidine ring in [18F]T-401, though in a different chemical environment compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases the adaptability of this structure in developing imaging agents. []
  • Compound Description: These are hydroxamate-based compounds structurally similar to suberoylanilide hydroxamic acid (SAHA), a histone deacetylase (HDAC) inhibitor used in treating cutaneous T-cell lymphoma. []
  • Relevance: Compound 15 specifically shares the pyrrolidin-1-yl ethoxy motif with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This similarity, despite differences in the core structure, highlights how variations of specific motifs can be found across compounds with diverse activities. []

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859)

  • Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) developed for treating estrogen receptor-positive breast cancer. []
  • Relevance: This compound, despite its complex structure, contains a pyrrolidine ring like 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, further demonstrating the prevalence of this moiety in drug discovery. []
  • Compound Description: ISQ-1 is an isoquinolinone derivative that acts as a potent and selective blocker of the IKur current, a target for atrial fibrillation treatment. []
  • Relevance: While lacking a pyrrolidine ring, its use as an atrial fibrillation treatment alongside compounds like TAEA (a triarylethanolamine) highlights potential alternative approaches to target similar biological pathways that might be relevant to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

2-Phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol (TAEA)

  • Compound Description: TAEA is a triarylethanolamine that, like ISQ-1, blocks the IKur current and is investigated for its atrial fibrillation treatment potential. []
  • Relevance: TAEA possesses a pyrrolidine ring directly attached to an ethanol group, making it structurally similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone

  • Compound Description: This compound represents a potent and selective I(Kur) inhibitor discovered through structure-activity relationship studies of dihydropyrazolopyrimidines. It exhibits an acceptable PK profile in preclinical species. []
  • Relevance: The compound shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone and further emphasizes the role of this moiety in developing selective ion channel inhibitors. []

poly[aqua(μ4-(1R,2S,4R)-4-hydroxy-1-((7-hydroxy-3-(4-hydroxy-3-sulfonatophenyl)-4-oxo-4H-chromen-8-yl)methyl)pyrrolidin-1-ium-2-carboxylate-κ4O:O′:O″:O‴)sodium(I)] monohydrate

  • Compound Description: This complex structure incorporates a pyrrolidine ring within its framework. []
  • Relevance: This compound, despite its vastly different overall structure from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases how the pyrrolidine ring can be incorporated into more complex molecular architectures. []

(3S)-3-(1H-benzotriazol-1-yl)- and (3S)-3-benzenesulfonyl-2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2,3-dihydro-1H-isoindol-1-ones

  • Compound Description: These diastereochemically pure isoindolinones were synthesized by nucleophilic addition reactions and their structures confirmed by X-ray analysis. []
  • Relevance: They both contain a pyrrolidine ring, highlighting the significance of this structure in constructing chiral molecules, potentially relevant for future modifications or studies of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

1-(3-dimethylaminopropyl)-1,5,9-triazacyclododecane (L1)

  • Compound Description: L1 is a macrocyclic ligand designed to impose tetrahedral coordination and readily encapsulates zinc(II) to form a tetrahedral complex. []
  • Relevance: While this compound doesn't directly contain a pyrrolidine ring, its use in synthesizing metal complexes with specific geometries demonstrates the potential for modifying and incorporating related structures, such as pyrrolidine, into ligands for various applications. []

1-{2-(pyrrolidin-1-yl)ethyl}-1,5,9-triazacyclododecane (L2)

  • Compound Description: L2, similar to L1, is a macrocyclic ligand designed to enforce tetrahedral coordination. This ligand directly incorporates a pyrrolidine ring into its structure. []
  • Relevance: This compound showcases the successful incorporation of a pyrrolidine ring into a macrocyclic framework, indicating potential strategies for designing similar systems incorporating the pyrrolidine moiety found in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine

  • Compound Description: This set of compounds, with various alkoxy substitutions, represents a novel class of tricyclic heterocycles built on the [, , ]triazolo[5,1-f]purine scaffold. []
  • Relevance: The inclusion of a pyrrolidine ring in these tricyclic systems highlights the prevalence of this structural motif in diverse heterocyclic compounds, potentially offering insights into modifying or expanding the chemical space around 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []
  • Compound Description: In this molecule, the cyclobutane ring adopts a puckered conformation, and the pyrrolidine ring exists in an envelope conformation. []
  • Relevance: The presence of the pyrrolidine ring connected to the ethanone moiety directly correlates with the structure of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, suggesting possible bioisosteric replacements or modifications. []
  • Compound Description: This compound contains a pyrrolidine ring attached to a central carbon atom, which is further connected to a hydroxynaphthalene and a benzonitrile group. []
  • Relevance: The presence of the pyrrolidine ring as a substituent in this compound highlights the structural similarity to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone where the pyrrolidine is also a substituent. []
  • Compound Description: This compound showcases a pyrrolidine ring linked to a buta-1,3-dienyl group, which is further connected to a dihydrofuran ring system. []
  • Relevance: This compound, with its pyrrolidine ring incorporated into a conjugated system, highlights a different chemical environment for the pyrrolidine ring compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This difference can inspire exploration into incorporating the target compound into similar conjugated systems. []
  • Compound Description: This molecule contains a pyrrolidine ring attached to a hexa-1,3,5-trienyl chain, connected to a dihydrofuran ring system. []
  • Relevance: Similar to compound 30, this molecule incorporates the pyrrolidine ring into an extended conjugated system, presenting another example of a distinct chemical environment for the pyrrolidine ring compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid

  • Compound Description: This compound is a nonpeptidic αvβ6 integrin inhibitor explored for potential inhaled treatment of idiopathic pulmonary fibrosis. It exhibits high affinity and selectivity for the αvβ6 integrin with a long dissociation half-life. []
  • Relevance: The pyrrolidine ring's presence in this compound, similar to its presence in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, indicates its potential utility in designing inhibitors targeting specific protein-protein interactions. []

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol

  • Compound Description: This compound resulted from a re-investigation of a previously reported macrocyclic ether synthesized via a Mitsunobu reaction. []
  • Relevance: This compound exemplifies a simpler structure containing a pyrrolidine ring compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This comparison might be valuable for understanding the core pharmacophore or essential structural elements for biological activity in related compounds. []

2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

  • Compound Description: These are two new series of quinoline derivatives synthesized via the Buchwald-Hartwig amination reaction. These compounds showed strong interactions with ct-DNA, potentially attributed to π-stacking and/or hydrogen bonding. []
  • Relevance: While not directly containing a pyrrolidine ring, the morpholine substituent in these compounds can be considered a close structural analogue to the pyrrolidine ring in 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. This similarity suggests potential bioisosteric replacements or exploring the impact of morpholine substitution on the target compound's activity. []

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: These derivatives were designed as potent and selective histamine-3 receptor antagonists. One specific compound (39) exhibited favorable properties for further development. []
  • Relevance: These compounds, derived from earlier benzimidazole 1,3'-bipyrrolidine benzamides, highlight the importance of the pyrrolidine ring for activity at the histamine-3 receptor. This finding can guide explorations of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone's potential interactions with this receptor. []

6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide

  • Compound Description: This compound served as a lead structure in developing subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as potential PET imaging probes. []
  • Relevance: This compound shares the pyrrolidine ring structure with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone and underscores the versatility of this scaffold in designing both potent inhibitors and imaging agents. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound represents a highly selective PDE10A inhibitor with potential for treating psychosis, discovered by leveraging structural similarities to PDE5 inhibitors. []
  • Relevance: The compound's structure highlights the pyrrolidine ring as a crucial element in achieving both potency and selectivity for PDE10A. This information could guide further investigations into the structure-activity relationship of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, especially concerning its potential interactions with PDE10A or related enzymes. []

(E)‐4‐(2‐(2‐(5,8‐dimethyl‐[1,2,4]triazolo[1,5‐a]pyrazin‐2‐yl)vinyl)‐6‐(pyrrolidin‐1‐yl)pyrimidin‐4‐yl)morpholine (PDM‐042)

  • Compound Description: This compound is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with potential for schizophrenia treatment. []
  • Relevance: This compound shares a structural motif with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, where both compounds possess a substituted pyrrolidine directly linked to a pyrimidine ring. This commonality might offer insights into potential bioisosteric replacements or modifications to explore the target compound's activity profile. []

1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077 is an orally active cathepsin K inhibitor that has shown efficacy in inhibiting osteoclast activity in vitro and bone loss in ovariectomized rats. []
  • Relevance: The presence of the pyrrolidine ring in OST-4077 underscores the prevalence of this structural motif in designing enzyme inhibitors. Though the overall structure differs significantly from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, the shared pyrrolidine ring warrants further investigation into potential similarities in their biological targets or mechanisms of action. []

(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

  • Compound Description: This compound, investigated for its potential in treating pain, cancer, inflammation, and certain infectious diseases, features two distinct pyrrolidine rings in its structure. []
  • Relevance: The presence of two pyrrolidine rings, despite a different core structure compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, highlights the potential for introducing additional pyrrolidine moieties to modify the target compound's properties or explore novel biological activities. []

(5S)-5-(1,3-thiazolidine-3-yl-carbonyl)pyrrolidin-3-one

  • Compound Description: This compound is an intermediate in the synthesis of {(2S',4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone, a compound with potential therapeutic applications. []
  • Relevance: The presence of the pyrrolidine ring in this intermediate highlights its utility as a building block in synthesizing more complex molecules, some of which might be structurally related or share pharmacological properties with 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. []

O(2)-Vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO)

  • Compound Description: V-PYRRO/NO is a liver-selective nitric oxide (NO)-donating prodrug. It has shown protective effects against various hepatotoxic insults, including D-galactosamine/lipopolysaccharide (GlaN/LPS) and cadmium-induced liver injury. [, ]
  • Relevance: This compound, while structurally distinct from 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases how a simple pyrrolidine ring can be incorporated into a molecule with potent pharmacological activity. [, ]

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is a functionally selective GABAA receptor ligand. It acts as a full agonist at GABAA receptors containing α2 and α3 subunits and a partial agonist at receptors with α1 and α5 subunits. It demonstrates anxiolytic-like and muscle relaxant effects with minimal ataxia in preclinical studies. []
  • Relevance: This compound, despite its different core structure compared to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, showcases the potential of incorporating a pyrrolidine ring into a molecule with specific pharmacological activities, particularly those related to the central nervous system. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 functions as an allosteric modulator of the cannabinoid CB1 receptor. Modifications to its structure, particularly at the 2-aminopyridine and 4-chlorophenyl positions, have been explored to understand its structure-activity relationship. []
  • Relevance: This compound contains a pyrrolidine ring as part of its structure and acts on the endocannabinoid system, similar to compound 17. This connection suggests a potential area of study for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone to evaluate its potential interaction with the endocannabinoid system. []

Properties

CAS Number

2034614-14-5

Product Name

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone

Molecular Formula

C11H19NO3

Molecular Weight

213.277

InChI

InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3

InChI Key

MBHTVNXTKLILLP-UHFFFAOYSA-N

SMILES

COCC(=O)N1CCC(C1)OCC2CC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.